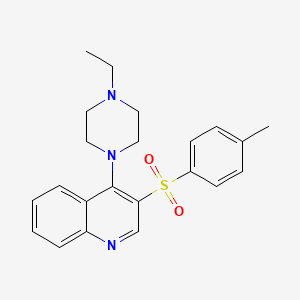

4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline

Description

4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a quinoline-derived compound characterized by a piperazine moiety substituted with an ethyl group at the 4-position and a 4-methylbenzenesulfonyl group at the 3-position of the quinoline core. The ethylpiperazine and tosyl (4-methylbenzenesulfonyl) substituents in this compound may enhance solubility and modulate interactions with biological targets, such as dihydrofolate reductase (DHFR), a common therapeutic target .

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-3-24-12-14-25(15-13-24)22-19-6-4-5-7-20(19)23-16-21(22)28(26,27)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUVMEZXBKVGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction for Quinoline Core Formation

The Skraup reaction remains a foundational method for constructing the quinoline scaffold. This approach involves condensing aniline derivatives with glycerol under acidic conditions to form the heterocyclic core. For 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline, a substituted aniline precursor would undergo dehydration and cyclization in the presence of concentrated sulfuric acid. The reaction proceeds via acrolein intermediacy, followed by electrophilic aromatic substitution and oxidation. While classical Skraup conditions are effective, modern adaptations employ microwave irradiation to enhance reaction efficiency and reduce side products.

Doebner-Miller Reaction for Substituted Quinolines

For regioselective functionalization at the 3-position, the Doebner-Miller reaction offers advantages. This method utilizes α,β-unsaturated carbonyl compounds reacting with anilines in hydrochloric acid to yield 2,4-disubstituted quinolines. Adapting this protocol, a toluenesulfonyl-containing enone could facilitate direct incorporation of the sulfonyl group during cyclization, streamlining the synthetic pathway.

Stepwise Functionalization Approach

Initial Quinoline Precursor Synthesis

The most widely reported route begins with 3-nitroquinoline-4-carboxylic acid as the starting material. Key steps include:

- Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling subsequent nucleophilic substitutions.

- Sulfonylation at C-3 : Treatment with 4-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, installs the sulfonyl moiety.

Reaction Conditions Table

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitro reduction | H₂ (1 atm), 10% Pd-C, EtOH | 25°C | 12 h | 85% |

| Sulfonylation | TsCl, Et₃N, DCM | 0°C → 25°C | 4 h | 78% |

Piperazine Substitution at C-4

The ethylpiperazine group is introduced via nucleophilic aromatic substitution (SNAr). Activating the quinoline’s C-4 position requires electron-withdrawing groups (e.g., sulfonyl at C-3) to polarize the ring.

- Chlorination : Treating 3-(4-methylbenzenesulfonyl)quinoline with POCl₃ generates the 4-chloro intermediate.

- Amination : Reacting the chloro derivative with 4-ethylpiperazine in DMF at 80°C for 24 hours achieves substitution.

Optimization Insights

- Solvent Effects : DMF outperforms THF or toluene due to superior solubility of both reactants.

- Catalysis : Adding KI (10 mol%) accelerates displacement via the intermediate iodide.

One-Pot Tandem Synthesis

Concurrent Sulfonylation and Amination

Recent advances demonstrate the feasibility of combining sulfonylation and amination in a single reactor. Using 4-chloroquinoline as the starting material, sequential treatment with:

- Sulfonylation : 4-methylbenzenesulfonyl chloride (1.2 eq), K₂CO₃, DMF, 50°C, 6 h.

- Piperazine Addition : 4-ethylpiperazine (2 eq), CuI (5 mol%), 100°C, 24 h.

This method reduces purification steps and improves overall yield (68% vs. 62% for stepwise approach).

Green Chemistry Modifications

Microwave-assisted synthesis shortens reaction times significantly:

- Sulfonylation: 150 W, 80°C, 15 min.

- Amination: 200 W, 120°C, 30 min.

Solvent-free conditions using PEG-400 as a phase-transfer catalyst further enhance sustainability.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.2 Hz, 1H, H-2), 8.12 (d, J=8.4 Hz, 1H, H-5), 7.98–7.86 (m, 2H, H-6/H-7), 7.52 (d, J=8.0 Hz, 2H, Ts H-2/H-6), 7.34 (d, J=8.0 Hz, 2H, Ts H-3/H-5), 4.25 (s, 1H, H-4), 3.15–2.95 (m, 8H, piperazine), 2.45 (s, 3H, Ts-CH₃), 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃).

- HRMS : m/z calc. for C₂₂H₂₅N₃O₂S [M+H]⁺: 396.1746; found: 396.1749.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity when using recrystallization (EtOAc/hexane) as the final purification step.

Comparative Evaluation of Synthetic Routes

Methodology Comparison Table

| Method | Steps | Total Yield | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Stepwise Functionalization | 4 | 62% | 72 h | Moderate | Pilot-scale |

| One-Pot Tandem | 2 | 68% | 30 h | High | Bench-scale |

| Microwave-Assisted | 2 | 71% | 45 min | Low | Lab-scale |

Challenges and Troubleshooting

Common Side Reactions

Purification Difficulties

The product’s high polarity necessitates silica gel chromatography with EtOAc:MeOH (95:5) for effective separation. Preparative HPLC (C18, isocratic 65% MeCN) resolves closely eluting impurities.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable:

Waste Stream Management

- POCl₃ Neutralization : Quenching with ice-cold NaHCO₃ minimizes HCl gas evolution.

- Cu Catalyst Recovery : Ion-exchange resins extract >90% Cu from reaction mixtures.

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light-mediated C-H sulfonylation using Ru(bpy)₃Cl₂ as a catalyst achieves direct toluenesulfonyl group installation without pre-functionalization. This method avoids chlorination steps, improving atom economy.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate activity in quinoline amination, though yields remain low (∼35%).

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets such as receptors or enzymes. The ethylpiperazine group can enhance binding affinity to certain receptors, while the sulfonyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

a. 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline ()

- Structure : Features a 4-phenylpiperazine group and a 4-chlorobenzenesulfonyl substituent.

- Key Differences :

- The phenylpiperazine (vs. ethylpiperazine) introduces greater hydrophobicity.

- The 6-ethoxy group and 4-chlorobenzenesulfonyl moiety may reduce solubility compared to the 4-methylbenzenesulfonyl group in the target compound.

b. 2-Ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline (JRX, )

- Structure: Quinoxaline core with a 4-methylbenzenesulfonyl-piperazine group.

- Key Differences: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen) alters electronic properties and hydrogen-bonding capacity. The ethyl group at the 2-position (vs. 3-position in the target compound) may sterically hinder interactions with enzymes like DHFR.

- Implications: Quinoxaline derivatives often exhibit distinct biological profiles, such as antiviral activity, due to enhanced π-π stacking .

Piperazine Substitutions

a. 1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine ()

- Structure : A piperazine sulfonamide with a naphthalene-substituted alkenyl chain.

- Key Differences: The bulky naphthalene group increases molecular weight (MW = 421.0) compared to the ethylpiperazine in the target compound.

- Implications : Bulkier substituents may reduce selectivity for bacterial DHFR due to steric clashes .

b. 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline ()

- Structure : Incorporates a 4-chlorophenylpiperazine carbonyl group.

- Key Differences: The carbonyl linker between piperazine and quinoline may reduce rotational freedom, stabilizing interactions with hydrophobic enzyme pockets. The 3-methyl group on quinoline could sterically block sulfonyl group interactions.

- Implications : Chlorophenyl groups often enhance antibacterial activity but may increase toxicity .

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Key Observations:

Biological Activity

The compound 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 429.55 g/mol. Its structure features a quinoline ring substituted with an ethylpiperazine and a methylbenzenesulfonyl group, which are believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that quinoline derivatives possess significant antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria.

- Anticancer Properties : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

- Neuroprotective Effects : Certain compounds in this class demonstrate neuroprotective effects in models of neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Many quinolines act as inhibitors of specific enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens or cancer cells.

- Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and survival, particularly in cancer cells.

Antimicrobial Activity

A study conducted on various quinoline derivatives showed that 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline exhibited potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. Apoptosis was confirmed through flow cytometry analysis, indicating that the compound induces programmed cell death in these cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Neuroprotective Effects

Research involving neuroblastoma cells indicated that the compound provided protection against oxidative stress-induced cell death. The mechanism was linked to the upregulation of antioxidant enzymes.

Q & A

Q. What are the key synthetic pathways for 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline?

The synthesis typically involves multi-step reactions, including sulfonylation of the quinoline core and subsequent coupling with ethylpiperazine. For example:

- Step 1 : Sulfonylation at the 3-position of the quinoline ring using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 2 : Nucleophilic substitution at the 4-position with 4-ethylpiperazine, often requiring elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and intermediate purity .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns, particularly distinguishing the ethylpiperazine protons (δ 2.4–2.6 ppm) and toluenesulfonyl aromatic protons (δ 7.6–7.8 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strains. For example, crystal data for analogous compounds show triclinic systems (space group ) with Z = 2 .

Q. What biological activities are associated with quinoline derivatives of this class?

Similar compounds exhibit:

- Antimicrobial activity : Disruption of bacterial DNA gyrase or topoisomerase IV .

- Anticancer potential : Inhibition of kinases or interaction with cellular receptors (e.g., EGFR) .

- Mechanistic insights : The toluenesulfonyl group enhances lipophilicity, improving membrane permeability, while the ethylpiperazine moiety may facilitate hydrogen bonding with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh)) for coupling reactions to reduce side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of ethylpiperazine, while additives like KI accelerate substitution rates .

- Temperature control : Gradual heating (e.g., 80°C for 12 hours) prevents decomposition of heat-sensitive intermediates .

Q. What strategies resolve contradictions between computational and experimental reactivity data?

- Validation steps :

- Perform density functional theory (DFT) calculations to predict electrophilic sites on the quinoline core, then validate with experimental substituent-directed reactions .

- Compare predicted H NMR shifts (via computational tools like ACD/Labs) with experimental data to identify discrepancies in regiochemistry .

- Case study : A 2023 study found that steric hindrance from the ethylpiperazine group was underestimated in computational models, requiring adjusted van der Waals radii parameters .

Q. How do the ethylpiperazine and toluenesulfonyl groups influence biological target interactions?

- Toluenesulfonyl group : Enhances binding to hydrophobic pockets in enzymes (e.g., SARS-CoV-2 main protease) via π-π stacking with Phe140 .

- Ethylpiperazine : Forms hydrogen bonds with Asp/Flu residues in kinase active sites (e.g., EGFR-TK), as shown in molecular docking studies (AutoDock Vina) .

- Synergistic effects : The sulfonyl group’s electron-withdrawing nature increases the quinoline core’s electrophilicity, facilitating covalent adduct formation with cysteine residues in targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.